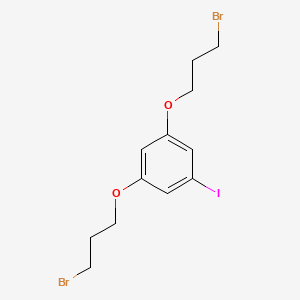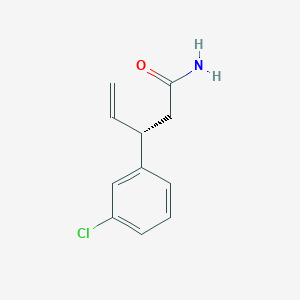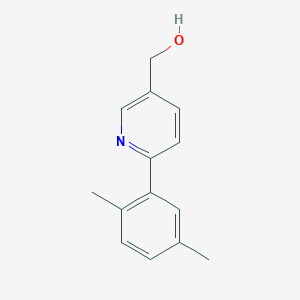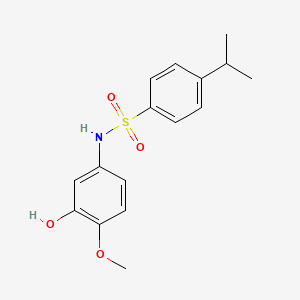![molecular formula C18H24N2O7 B12614576 L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine CAS No. 921934-64-7](/img/structure/B12614576.png)
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an alanyl group, a benzyloxy group, and a methylated serine residue, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of the amino group: The amino group of L-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Coupling reaction: The protected L-alanine is coupled with N-methyl-L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired peptide bond.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antiviral agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the peptide backbone can interact with protein surfaces, affecting protein-protein interactions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(5-Methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide: A similar compound with a different peptide sequence and functional groups.
N-Benzyloxycarbonyl-L-proline: Another compound with a benzyloxy group and a different amino acid backbone.
Uniqueness
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine is unique due to its specific combination of functional groups and peptide sequence, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
921934-64-7 |
|---|---|
Formule moléculaire |
C18H24N2O7 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(4-oxo-4-phenylmethoxybutanoyl)oxypropanoic acid |
InChI |
InChI=1S/C18H24N2O7/c1-12(19)17(23)20(2)14(18(24)25)11-27-16(22)9-8-15(21)26-10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,19H2,1-2H3,(H,24,25)/t12-,14-/m0/s1 |
Clé InChI |
HVURQWMPZRYKJP-JSGCOSHPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N(C)[C@@H](COC(=O)CCC(=O)OCC1=CC=CC=C1)C(=O)O)N |
SMILES canonique |
CC(C(=O)N(C)C(COC(=O)CCC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)
![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)

![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)

![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)
